(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine
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Overview
Description
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine is a chiral compound featuring a pyrazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Introduction of the oxolane ring: The oxolane ring can be introduced via a cyclization reaction involving an appropriate diol and a dehydrating agent.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2S,3S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: The major product would be the corresponding oxo derivative.
Reduction: The major product would be the fully reduced amine.
Substitution: The major products would be the substituted amine derivatives.
Scientific Research Applications
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine: can be compared with other pyrazole-containing compounds and oxolane derivatives.
Pyrazole derivatives: These compounds often exhibit similar biological activities and can be used as reference points for understanding the properties of this compound.
Oxolane derivatives: These compounds can provide insights into the reactivity and stability of the oxolane ring in this compound.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the combination of the pyrazole and oxolane rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolan-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13-9(3-5-12-13)10-8(11)4-6-14-10/h3,5,7-8,10H,4,6,11H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
JOFRKRVKFQLQIU-WPRPVWTQSA-N |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)N |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)N |
Origin of Product |
United States |
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